molecular formula C13H22Cl3NO4Si B12594319 1-(2-Nitrocyclohexyl)ethyl 5-(trichlorosilyl)pentanoate CAS No. 872831-56-6

1-(2-Nitrocyclohexyl)ethyl 5-(trichlorosilyl)pentanoate

Cat. No.: B12594319
CAS No.: 872831-56-6
M. Wt: 390.8 g/mol
InChI Key: UHIRGIFCQHTRCT-UHFFFAOYSA-N
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Description

1-(2-Nitrocyclohexyl)ethyl 5-(trichlorosilyl)pentanoate is a complex organic compound that features both nitro and trichlorosilyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Nitrocyclohexyl)ethyl 5-(trichlorosilyl)pentanoate typically involves the esterification of 5-(trichlorosilyl)pentanoic acid with 1-(2-nitrocyclohexyl)ethanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve high yields .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Nitrocyclohexyl)ethyl 5-(trichlorosilyl)pentanoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(2-Nitrocyclohexyl)ethyl 5-(trichlorosilyl)pentanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Nitrocyclohexyl)ethyl 5-(trichlorosilyl)pentanoate involves its ability to undergo various chemical transformations due to the presence of reactive functional groups. The nitro group can participate in redox reactions, while the trichlorosilyl group can engage in substitution reactions. These properties make it a versatile compound for modifying surfaces and creating new materials .

Comparison with Similar Compounds

  • 1-(2-Nitrophenyl)ethyl 5-(trichlorosilyl)pentanoate
  • 1-(2-Nitrobenzyl)ethyl 5-(trichlorosilyl)pentanoate

Comparison: 1-(2-Nitrocyclohexyl)ethyl 5-(trichlorosilyl)pentanoate is unique due to the presence of a cyclohexyl ring, which imparts different steric and electronic properties compared to its phenyl and benzyl analogs. This uniqueness can influence its reactivity and the types of materials it can form .

Properties

CAS No.

872831-56-6

Molecular Formula

C13H22Cl3NO4Si

Molecular Weight

390.8 g/mol

IUPAC Name

1-(2-nitrocyclohexyl)ethyl 5-trichlorosilylpentanoate

InChI

InChI=1S/C13H22Cl3NO4Si/c1-10(11-6-2-3-7-12(11)17(19)20)21-13(18)8-4-5-9-22(14,15)16/h10-12H,2-9H2,1H3

InChI Key

UHIRGIFCQHTRCT-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCCCC1[N+](=O)[O-])OC(=O)CCCC[Si](Cl)(Cl)Cl

Origin of Product

United States

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